molecular formula C10H16BrNS B13244275 [(3-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine

[(3-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13244275
M. Wt: 262.21 g/mol
InChI Key: FCYFWPHXYJYAFF-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methylamine (CAS: 932175-98-9) is a brominated thiophene derivative with a branched tertiary amine substituent. Its molecular formula is C₁₂H₁₈BrN, and it has a molecular weight of 256.18 g/mol . Structurally, the compound features a 3-bromothiophene ring linked via a methylene group to a 2-methylbutan-2-ylamine moiety.

Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C10H16BrNS/c1-4-10(2,3)12-7-9-8(11)5-6-13-9/h5-6,12H,4,7H2,1-3H3

InChI Key

FCYFWPHXYJYAFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(C=CS1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. The general synthetic route includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of the Methylamine Derivative: The brominated thiophene is then reacted with a suitable amine, such as methylamine, under controlled conditions to form the [(3-Bromothiophen-2-yl)methyl]amine intermediate.

    Substitution with 2-Methylbutan-2-yl Group: The final step involves the substitution of the amine group with a 2-methylbutan-2-yl group, typically using a Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of (3-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies and receptor activation.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

(3-Bromothiophen-2-yl)methylamine (CAS: 1251216-05-3)

  • Structure : Replaces the bulky 2-methylbutan-2-yl group with a smaller, polar 2-methoxyethyl chain.
  • Properties: Higher polarity due to the methoxy group, improving solubility in polar solvents.
  • Applications: Not explicitly stated, but the methoxy group may facilitate interactions in coordination chemistry or drug design.

(2-Bromophenyl)methylamine (CAS: 1040309-12-3)

  • Structure : Substitutes the thiophene ring with a brominated benzene ring.
  • Properties :
    • Increased aromaticity and planarity compared to thiophene, altering electronic properties (e.g., π-π stacking interactions).
    • Similar steric bulk from the 2-methylbutan-2-yl group, suggesting comparable stability in storage .
  • Synthesis : Likely synthesized via reductive amination or nucleophilic substitution, analogous to methods for thiophene derivatives .

1-(3-Bromophenyl)ethylamine (CAS: 1281963-86-7)

  • Structure : Incorporates an allyl group (2-methylprop-2-en-1-yl) instead of 2-methylbutan-2-yl.
  • Properties: The allyl group introduces unsaturation, enabling participation in Diels-Alder or polymerization reactions.

Electronic and Reactivity Profiles

Frontier Molecular Orbitals (FMOs) and Reactivity

  • highlights DFT studies on analogous bromothiophene derivatives, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. Key findings include: HOMO-LUMO Gaps: Narrow gaps (~3.5 eV) indicate high reactivity, favoring electron transfer in catalytic processes .
  • Comparison : The 2-methylbutan-2-yl group in the target compound may slightly raise the HOMO-LUMO gap compared to allyl or methoxyethyl substituents due to increased electron-donating effects.

Suzuki Cross-Coupling Compatibility

  • This contrasts with phenyl-based amines, where steric effects may hinder coupling efficiency .
  • Implication : The target compound’s thiophene core is advantageous for Pd-catalyzed functionalization without side reactions.

Physicochemical Properties

Property (3-Bromothiophen-2-yl)methylamine (2-Bromophenyl)methylamine (3-Bromothiophen-2-yl)methylamine
Molecular Weight (g/mol) 256.18 256.18 250.16
Polarity Low (branched alkyl) Moderate (aromatic) High (methoxy)
Steric Hindrance High High Low
Thermal Stability Likely high Moderate Moderate

Biological Activity

The compound (3-Bromothiophen-2-yl)methylamine is a member of the bromothiophene family, characterized by its unique structural features that may contribute to various biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3-Bromothiophen-2-yl)methylamine is C12H16BrNC_{12}H_{16}BrN, with a molecular weight of approximately 248.19 g/mol. The structure features a bromothiophene ring, which is known for its electronic properties, and a branched amine group that may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds containing bromothiophene moieties exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to (3-Bromothiophen-2-yl)methylamine have shown promising antimicrobial effects against various pathogens.
  • Anticancer Properties : The potential of such compounds as anticancer agents has been highlighted in several studies, suggesting they may inhibit tumor cell proliferation through various mechanisms.

The biological activity of (3-Bromothiophen-2-yl)methylamine can be attributed to several mechanisms:

  • Enzyme Inhibition : Initial findings suggest that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics when co-administered with other drugs .
  • Protein Interactions : The bromothiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and potentially leading to therapeutic effects .
  • Cell Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in cell growth and apoptosis, indicating that (3-Bromothiophen-2-yl)methylamine may also modulate these pathways .

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of (3-Bromothiophen-2-yl)methylamine:

StudyCompoundActivityIC50 Value
(5-Bromothiophen-2-yl)methylamineAntiproliferative0.45 µM
(4-Bromothiophen-2-yl)methylamineAntimicrobialNot specified
Novel HDAC inhibitors based on thiophene derivativesAntitumor0.20 µM

These studies suggest that the structural characteristics of bromothiophene derivatives contribute significantly to their biological activity.

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